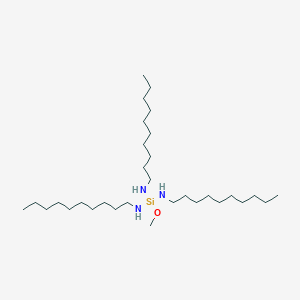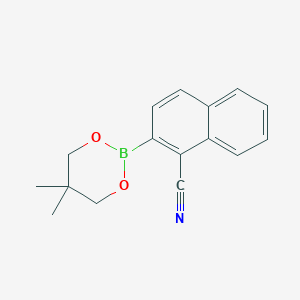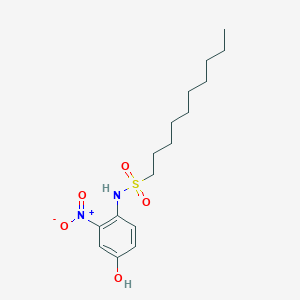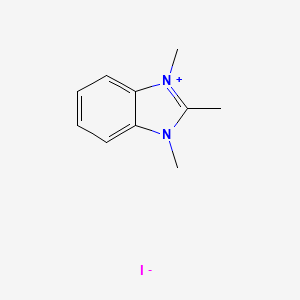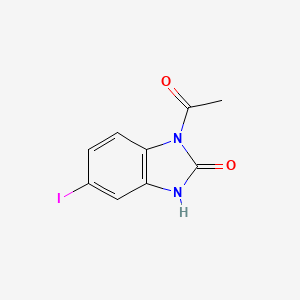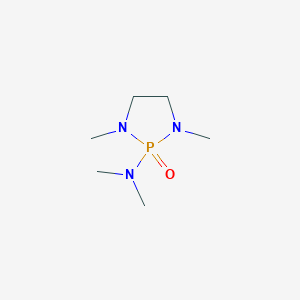
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group and the diazaphosphole ring can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality.
N,N-Dimethylaminoethyl acrylate: Another compound with a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is unique due to the presence of the diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
7778-06-5 |
|---|---|
Fórmula molecular |
C6H16N3OP |
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
N,N,1,3-tetramethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C6H16N3OP/c1-7(2)11(10)8(3)5-6-9(11)4/h5-6H2,1-4H3 |
Clave InChI |
PTUNVBFYPJJYOY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(P1(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


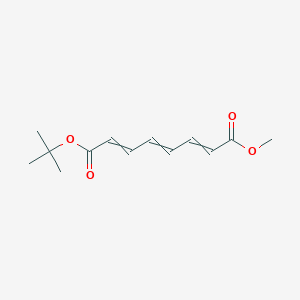
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
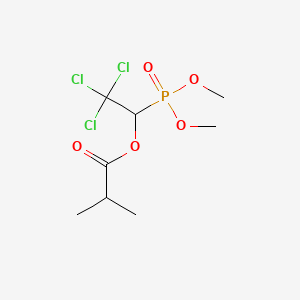
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)


